KR30031

Multidrug Resistance P-glycoprotein Chemosensitization

Choose KR30031 for P-gp inhibition with a superior safety profile. Engineered from verapamil, it dissociates MDR reversal from cardiotoxicity. R-KR30031 is 267-fold less cardiotoxic than R-verapamil while equipotent in MDR reversal. Boosts paclitaxel oral bioavailability 7.5-fold in vivo with minimal intrinsic cytotoxicity. Ideal for clean in vivo MDR studies and oral absorption research.

Molecular Formula C26H34N2O4
Molecular Weight 438.6 g/mol
Cat. No. B1673764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKR30031
SynonymsKR30031;  KR-30031;  KR 30031.
Molecular FormulaC26H34N2O4
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3
InChIKeyVLSLFQMGJUJBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder.
Solubilitysoluble in DMSO, not soluble in water
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KR30031: A Verapamil-Analog P-glycoprotein Inhibitor with Reduced Cardiovascular Liability


KR30031 (CAS: 205535-74-6) is a synthetic small molecule and a structural analog of verapamil, designed to function as an orally active inhibitor of P-glycoprotein (P-gp, ABCB1) [1]. It is primarily utilized in oncology research to study the reversal of multidrug resistance (MDR), a phenomenon often mediated by the efflux pump activity of P-gp [2]. Its key differential characteristic is the retention of potent P-gp inhibition, which is comparable to that of verapamil, but with a significantly diminished profile of cardiovascular adverse effects [3].

Why Verapamil and Other P-gp Inhibitors Cannot Be Simply Substituted for KR30031


While the P-glycoprotein inhibitor verapamil is a well-established tool compound for MDR reversal studies, its clinical and preclinical utility is severely constrained by its potent cardiovascular effects, primarily calcium channel blockade, which leads to hypotension and cardiodepression at concentrations required for effective P-gp inhibition [1]. Other P-gp modulators may exhibit different potency profiles or off-target toxicities, making direct functional substitution without confounding experimental variables challenging. KR30031 was specifically developed to uncouple these two activities; it maintains a high degree of P-gp inhibition but demonstrates significantly reduced cardiovascular side effects compared to its parent compound, verapamil [1]. This difference in the therapeutic window—the separation between desired efficacy and dose-limiting toxicity—is a critical, quantifiable parameter that distinguishes KR30031 from its closest analog and is essential for interpreting in vivo and ex vivo experimental outcomes [1].

Quantitative Evidence for KR30031: A Comparative Analysis Against Verapamil and Its Isomers


Preserved P-gp Inhibitory Potency Equivalent to Verapamil in MDR Cancer Cells

KR30031's primary functional requirement is to inhibit P-gp and reverse MDR. In head-to-head assays, the R-isomer of KR30031 (R-KR30031) demonstrated P-gp inhibition equipotent to both its S-isomer and the R-isomer of verapamil, as measured by its ability to enhance paclitaxel-induced cytotoxicity in MDR cancer cell lines [1].

Multidrug Resistance P-glycoprotein Chemosensitization

267-Fold Reduction in Cardiodepressive Activity Compared to R-Verapamil

The key differentiator of KR30031 is its markedly reduced cardiovascular impact. The R-isomer of KR30031 (R-KR30031) was found to be 267-fold less potent than the R-isomer of verapamil (R-verapamil) in decreasing left ventricular pressure in isolated rat hearts [1].

Cardiotoxicity Safety Pharmacology Therapeutic Index

23-Fold Reduction in Hypotensive Effect In Vivo Compared to R-Verapamil

The reduced cardiovascular activity of KR30031 translates directly into a superior in vivo profile. In a rat model, the hypotensive effect of R-KR30031 was approximately 23-fold smaller than that of R-verapamil [1].

In Vivo Pharmacology Blood Pressure Safety Profile

7.5-Fold Enhancement of Oral Paclitaxel Bioavailability in Rats

KR30031's functional P-gp inhibition can be leveraged to significantly improve the oral absorption of co-administered P-gp substrate drugs. In an in vivo rat model, coadministration of KR30031 with the chemotherapeutic agent paclitaxel increased its oral bioavailability by 7.5-fold compared to control [1].

Oral Bioavailability Pharmacokinetics Drug Delivery

Optimal Research and Procurement Applications for KR30031


In Vivo Studies of P-gp Mediated Multidrug Resistance (MDR) Reversal

Researchers investigating MDR reversal in animal models should prioritize KR30031 over verapamil. The compound's 23-fold lower hypotensive effect (ED20: 1.15 mg/kg vs. 0.05 mg/kg for verapamil) [1] allows for P-gp inhibition without inducing severe cardiovascular side effects, which can confound survival and efficacy endpoints. This makes KR30031 ideal for long-term studies combining a P-gp inhibitor with standard chemotherapeutics.

Investigating P-gp's Role in Intestinal Drug Absorption and Oral Bioavailability Enhancement

For pharmacokinetic studies aiming to discern the specific contribution of intestinal P-gp to the poor oral absorption of a lead candidate, KR30031 is a superior probe. As shown with paclitaxel, coadministration of KR30031 increased oral bioavailability by 7.5-fold, compared to only a 1.6-fold increase from the CYP inhibitor ketoconazole, clearly isolating P-gp efflux as the primary barrier to absorption [1].

Ex Vivo Organ Bath Studies of Vascular and Cardiac Function

In isolated tissue experiments (e.g., Langendorff heart or aortic ring preparations) where both P-gp modulation and minimal cardiovascular impact are desired, R-KR30031 offers a clear advantage. Its cardiodepressive effect is 267-fold weaker (EC50: 23.9 mM vs. 0.089 mM) and its vasorelaxant effect is 25-fold weaker (EC50: 11.8 µM vs. 0.46 µM) than that of R-verapamil [1], providing a much wider concentration range to study P-gp inhibition without directly affecting contractility or vascular tone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KR30031

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.